3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Cyclopropyl-triazole synthesis: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling reactions: The final step involves coupling the pyrazole and triazole rings with the carboxamide group under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyrazole or triazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H15ClN6O |
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Molecular Weight |
342.78 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15ClN6O/c1-23-13(8-12(22-23)9-4-6-11(17)7-5-9)15(24)19-16-18-14(20-21-16)10-2-3-10/h4-8,10H,2-3H2,1H3,(H2,18,19,20,21,24) |
InChI Key |
LANQQJLWRQXOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NNC(=N3)C4CC4 |
Origin of Product |
United States |
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